4-Chloro-3-formylphenylboronic acid
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Overview
Description
4-Chloro-3-formylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound features a chloro substituent at the 4-position and a formyl group at the 3-position on the phenyl ring, making it a valuable intermediate in various chemical reactions and applications.
Biochemical Analysis
Biochemical Properties
4-Chloro-3-formylphenylboronic acid is known to participate in Suzuki-Miyaura reactions , which are important for the synthesis of many inhibitors of serine proteases . The compound interacts with various enzymes and proteins, contributing to the growth, progression, and metastasis of tumor cells .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a mild electrophile. It can form reversible covalent bonds with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability, making them suitable for long-term studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Boronic acids are generally well-tolerated, with toxic effects typically observed only at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its ability to participate in Suzuki-Miyaura reactions . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids can interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids can be directed to specific compartments or organelles based on their chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-formylphenylboronic acid typically involves the borylation of 4-chloro-3-formylphenyl derivatives. One common method is the palladium-catalyzed borylation of 4-chloro-3-formylphenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-formylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as KMnO4 and CrO3 for oxidation reactions.
Reducing Agents: Such as NaBH4 and LiAlH4 for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Carboxylic Acids: Formed through oxidation of the formyl group.
Hydroxymethyl Derivatives: Formed through reduction of the formyl group.
Scientific Research Applications
4-Chloro-3-formylphenylboronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-3-formylphenylboronic acid in chemical reactions primarily involves the formation of boronate esters with diols or other nucleophiles. In the Suzuki-Miyaura coupling reaction, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The formyl group can participate in various nucleophilic addition reactions, making it a versatile functional group in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic Acid: Similar structure but lacks the chloro substituent.
3-Chloro-4-fluorophenylboronic Acid: Contains a fluorine substituent in addition to the chloro group, offering different reactivity and applications.
3-Fluorophenylboronic Acid: Features a fluorine substituent instead of a formyl group, used in different synthetic applications.
Uniqueness
4-Chloro-3-formylphenylboronic acid is unique due to the presence of both chloro and formyl substituents, which provide distinct reactivity patterns and make it a valuable intermediate in various synthetic pathways. The combination of these functional groups allows for selective transformations and the synthesis of complex molecules .
Properties
IUPAC Name |
(4-chloro-3-formylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAAFMSZJGQITE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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